Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate
Overview
Description
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as Sodium 3-(3,4-dihydroxyphenyl)-DL-lactate, is an analytical standard . It is also known by the synonyms α,3,4-Trihydroxybenzenepropanoic acid sodium salt, and 3-(3,4-Dihydroxyphenyl)lactic acid sodium salt . The empirical formula is C9H9NaO5 and it has a molecular weight of 220.15 .
Synthesis Analysis
The synthesis of Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate was reported to be from 3,4-dihydroxybenzaldehyde and acetylglycine to give α-acetylamino-β-(3,4-diacetoxyphenyl)acrylic acid, which subjected to hydrolysis, reduction and salification in 31% overall yield .Molecular Structure Analysis
The molecular structure of Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is represented by the SMILES string [Na+].OC(Cc1ccc(O)c(O)c1)C([O-])=O . The InChI key is ZMMKVDBZTXUHFO-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is an analytical standard with an assay of ≥95.0% (HPLC). It has a limited shelf life, with the expiry date on the label. It is suitable for HPLC and gas chromatography (GC) techniques, and has impurities of ≤12.0% water .Scientific Research Applications
- Scientific Field: Food Analysis and Medical Applications
- Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate is used in the electrochemical detection of 3-(3,4-dihydroxyphenyl)-l-alanine (l-Dopa) in raw and cooked Mucuna bean seeds . l-Dopa is a precursor to the neurotransmitter dopamine and is currently the therapeutic drug of choice in the treatment of Parkinson’s disease .
- Methods of Application : The method involves micro-high performance liquid chromatography separation followed by amperometric detection on a glassy carbon electrode. The detection of low concentrations of l-Dopa up to 5.12 ng mL −1 was achieved .
- Results or Outcomes : This method allows for the detection of l-Dopa in Mucuna beans with no pre-treatment other than filtration through a 0.45 μm membrane after water extraction .
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Scientific Field: Biomedical Applications
- Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate has been used in the construction of an injectable hydrogel through bioconjugation of dihydroxy phenolic acids to a gelatin backbone .
- Methods of Application : The method involves bioconjugating caffeic acid with gelatin followed by oxidation with mild oxidation agents .
- Results or Outcomes : The resultant gel, named as caffeic acid bioconjugated gel (CBG gel), demonstrated biocompatibility, controlled biodegradability, antioxidant, antimicrobial and wound healing ability .
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Scientific Field: Neuroprotection
- Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as sodium danshensu, has been studied for its neuroprotective effects .
- Methods of Application : The specific methods of application in this field are not detailed in the source, but typically involve in vitro and in vivo experiments .
- Results or Outcomes : The compound has shown potential in protecting against cerebral ischemia and reperfusion injury in rats .
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Scientific Field: Analytical Chemistry
- Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-DL-lactate is used as an analytical standard in various chemical analyses .
- Methods of Application : The compound is used in techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of food and beverages .
- Results or Outcomes : The use of this compound as an analytical standard helps in achieving accurate and reliable results in chemical analyses .
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Scientific Field: Biomedical Applications
- Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate has been used in the construction of a gelatin-based injectable hydrogel for biomedical applications .
- Methods of Application : The method involves bioconjugating dihydroxy phenolic acids to a gelatin backbone followed by oxidation with mild oxidation agents .
- Results or Outcomes : The resultant hydrogel demonstrated biocompatibility, controlled biodegradability, antioxidant, antimicrobial and wound healing ability .
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Scientific Field: Neuroprotection
- Application Summary : Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as sodium danshensu, has been studied for its neuroprotective effects .
- Methods of Application : The specific methods of application in this field are not detailed in the source, but typically involve in vitro and in vivo experiments .
- Results or Outcomes : The compound has shown potential in protecting against cerebral ischemia and reperfusion injury in rats .
properties
IUPAC Name |
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKVDBZTXUHFO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | |
CAS RN |
67920-52-9 | |
Record name | 67920-52-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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